N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Description
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF2N2O4S/c1-12-10-20(13(2)14(3)21(12)30-5)32(28,29)26-9-8-17-15(4)27-19-7-6-16(11-18(17)19)31-22(23,24)25/h6-7,10-11,26-27H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOHAZWXSWPXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chlorodifluoromethoxy group is introduced via a nucleophilic substitution reaction using appropriate reagents such as chlorodifluoromethane and a base.
The final step involves the sulfonation of the indole derivative with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the sulfonation steps, as well as the use of high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorodifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of a nitro group can yield amine derivatives .
Scientific Research Applications
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity . The chlorodifluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Serotonin: A neurotransmitter with an indole core.
Uniqueness
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable molecule for various applications .
Biological Activity
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an indole moiety and a sulfonamide group, both of which are known for their diverse pharmacological properties. The following sections will delve into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 472.9 g/mol. Its structure can be characterized by the following features:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₀ClF₂N₃O₄S |
| Molecular Weight | 472.9 g/mol |
| Functional Groups | Indole, Sulfonamide, Chloro(difluoro)methoxy |
| IUPAC Name | This compound |
Anti-inflammatory and Analgesic Properties
Indole derivatives are widely recognized for their anti-inflammatory and analgesic properties. The sulfonamide group in this compound may contribute to enzyme inhibition, which is crucial for reducing inflammation and pain. Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .
Antimicrobial Activity
The presence of the indole moiety suggests potential antimicrobial activity. Indoles have been documented to possess antibacterial and antifungal properties. The specific combination of functional groups in this compound may enhance its efficacy against various pathogens. For instance, research indicates that sulfonamide compounds exhibit broad-spectrum antibacterial activity by inhibiting bacterial folate synthesis.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the indole core interacts with various biological receptors while the sulfonamide group may inhibit specific enzymes involved in metabolic pathways .
Study on Anticancer Activity
A notable study investigated the anticancer properties of related indole derivatives. It was found that these compounds exhibited cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study reported IC50 values ranging from 10 to 50 µM for various indole derivatives against breast and lung cancer cell lines . While specific data for this compound is not yet available, its structural similarity suggests potential effectiveness.
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
